REACTION_SMILES
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[Cl:29][CH2:30][Cl:31].[F:7][N:8]1[N:9]=[C:10]([F:11])[CH:12]=[C:13]([F:14])[NH:15]1.[NH2:16][CH2:17][CH2:18][c:19]1[c:20]([C:21](=[O:22])[OH:23])[cH:24][cH:25][c:26]([Cl:28])[n:27]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[F-:7].[NH2:16][CH2:17][CH2:18][c:19]1[c:20]([C:21](=[O:22])[OH:23])[cH:24][cH:25][c:26]([Cl:28])[n:27]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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FC1=CC(F)=NN(F)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC1=CC(F)=NN(F)N1
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Name
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NCCc1nc(Cl)ccc1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1nc(Cl)ccc1C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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[F-]
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Name
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|
Type
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product
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Smiles
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NCCc1nc(Cl)ccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |